molecular formula C12H12F2N2O2 B2562261 N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide CAS No. 1273767-08-0

N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide

Cat. No.: B2562261
CAS No.: 1273767-08-0
M. Wt: 254.237
InChI Key: OFBQQTSWRQMUQW-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide is a chemical compound with a complex structure that includes a cyano group, a methylethyl group, and a difluoromethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyano group: This can be achieved through the reaction of an appropriate precursor with a cyanating agent such as sodium cyanide or potassium cyanide.

    Introduction of the methylethyl group: This step often involves alkylation reactions using reagents like methyl iodide or ethyl bromide.

    Attachment of the difluoromethoxy group: This can be done through nucleophilic substitution reactions using difluoromethoxy-containing reagents.

    Formation of the benzamide core: This step typically involves the reaction of the intermediate compound with benzoyl chloride or a similar benzoylating agent under appropriate conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and difluoromethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-methylethyl)isobutyramide
  • N-(1-cyano-1-methylethyl)benzamide
  • N-(1-cyano-1-methylethyl)acetamide

Uniqueness

N-(1-cyano-1-methylethyl)-4-(difluoromethoxy)benzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable.

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-4-(difluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O2/c1-12(2,7-15)16-10(17)8-3-5-9(6-4-8)18-11(13)14/h3-6,11H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBQQTSWRQMUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)C1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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